molecular formula C20H17FN2O5S2 B2489545 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895475-65-7

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2489545
CAS No.: 895475-65-7
M. Wt: 448.48
InChI Key: DYPWJRYINZWJIP-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C20H17FN2O5S2 and its molecular weight is 448.48. The purity is usually 95%.
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Scientific Research Applications

N-Substituted Sulfonamides

The compound shows promise as an antibacterial agent. A study synthesized N-substituted sulfonamides with a benzodioxane moiety, demonstrating potent therapeutic potential against various bacterial strains, including both Gram-negative and Gram-positive bacteria (Abbasi et al., 2016). Another study produced derivatives with substantial inhibitory activity against yeast α-glucosidase, with potential applications in treating diseases involving glucosidase enzymes (Abbasi et al., 2019).

Benzodioxane-Containing Compounds

A series of compounds were synthesized incorporating the 1,4-benzodioxane moiety, showing good inhibitory activity against lipoxygenase and moderate inhibition against acetylcholinesterase and α-glucosidase. Some derivatives also demonstrated good antibacterial properties (Irshad et al., 2016).

Thiazepine-3-Carboxamide Derivatives

A variety of these compounds were synthesized and showed significant antimicrobial activity against bacterial strains, presenting a potential application as antimicrobial agents (Raval et al., 2012).

Enzyme Inhibitors:

  • B-Raf Kinase Inhibitors: A series of novel pyrazole derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin structure were synthesized. They showed potent B-Raf inhibitory and anti-proliferation activities, with significant biological activity comparable to the positive control, Erlotinib (Yang et al., 2012).
  • Caspase-3 Inhibitors: Certain triazole compounds were synthesized and evaluated, demonstrating potent inhibitory effects against caspase-3, an enzyme involved in apoptosis. This suggests potential applications in the treatment of diseases where inhibition of apoptosis is desired (Jiang & Hansen, 2011).

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O5S2/c21-14-2-4-15(5-3-14)30(25,26)10-7-19(24)23-20-22-16(12-29-20)13-1-6-17-18(11-13)28-9-8-27-17/h1-6,11-12H,7-10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPWJRYINZWJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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